

# 4-Methyl-3-hepten-2-one IUPAC name and synonyms

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## Compound of Interest

Compound Name: 4-Methyl-3-hepten-2-one

Cat. No.: B14700430

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An In-depth Technical Guide to **4-Methyl-3-hepten-2-one**

## Introduction

This technical guide provides a comprehensive overview of **4-methyl-3-hepten-2-one**, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its nomenclature, physicochemical properties, relevant synthetic methodologies, and available spectral data. While information on the specific biological activity of this compound is limited, this guide aims to provide a thorough foundation of its chemical characteristics.

## Nomenclature and Identification

The compound is an unsaturated ketone. The standard IUPAC name is 4-methylhept-3-en-2-one.<sup>[1]</sup> Due to the presence of a carbon-carbon double bond, it can exist as E/Z stereoisomers.

Table 1: IUPAC Names and Structural Identifiers

Identifier Type	Value	Reference
IUPAC Name	4-methylhept-3-en-2-one	[1]
(E)-isomer IUPAC Name	(E)-4-methylhept-3-en-2-one	[2]
(Z)-isomer IUPAC Name	(Z)-4-methylhept-3-en-2-one	[3]
CAS Number	22319-25-1	[2]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O	[1][4]
InChI	InChI=1S/C8H14O/c1-4-5-7(2)6-8(3)9/h6H,4-5H2,1-3H3	[1]
InChIKey	URFGREAPSNSHAH-UHFFFAOYSA-N	[1]
Canonical SMILES	CCCC(=CC(=O)C)C	[1]

Table 2: Synonyms and Other Identifiers

Synonym/Identifier	Source
3-Hepten-2-one, 4-methyl-	[2][4]
DTXSID70865042	[1]
SCHEMBL9317701	[1]
AKOS026731078	[1]
J100.569C	[2]

## Physicochemical and Spectral Data

A summary of the computed and experimental physicochemical properties of **4-methyl-3-hepten-2-one** is provided below. It is important to note that many physical properties like boiling and melting points are calculated estimates and experimental data is sparse.

Table 3: Physicochemical Properties

Property	Value	Unit	Source/Type
Molecular Weight	126.20	g/mol	[1] PubChem
Exact Mass	126.104465066	Da	[1] PubChem
XLogP3-AA	2.4	[1] Computed	[1] Computed
Topological Polar Surface Area	17.1	Å <sup>2</sup>	
Hydrogen Bond Donor Count	0	[1] Computed	
Hydrogen Bond Acceptor Count	1	[1] Computed	
Rotatable Bond Count	3	[1] Computed	[5] Joback Calculated
Normal Boiling Point	440.35	K	
Normal Melting Point	210.81	K	
Kovats Retention Index	1210	[2][4][5] Standard Polar Column	

Table 4: Spectral Data Availability

Data Type	Availability	Source
<sup>13</sup> C NMR	Available	[2] SpectraBase
GC-MS	Available	[2] NIST, SpectraBase
IR (Vapor Phase)	Available	[2] SpectraBase

## Experimental Protocols

Detailed experimental protocols for the synthesis of **4-methyl-3-hepten-2-one** are not readily available in the surveyed literature. However, established methods for the synthesis of structurally related compounds, such as its isomer 6-methyl-4-hepten-2-one and its saturated analogue 4-methyl-3-heptanone, provide insight into viable synthetic strategies.

## Synthesis of Isomer: 6-Methyl-5-hepten-2-one via Aldol Condensation

This protocol describes a base-catalyzed Aldol condensation between isobutyraldehyde and acetone to form an isomeric unsaturated ketone. This reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.

### Materials:

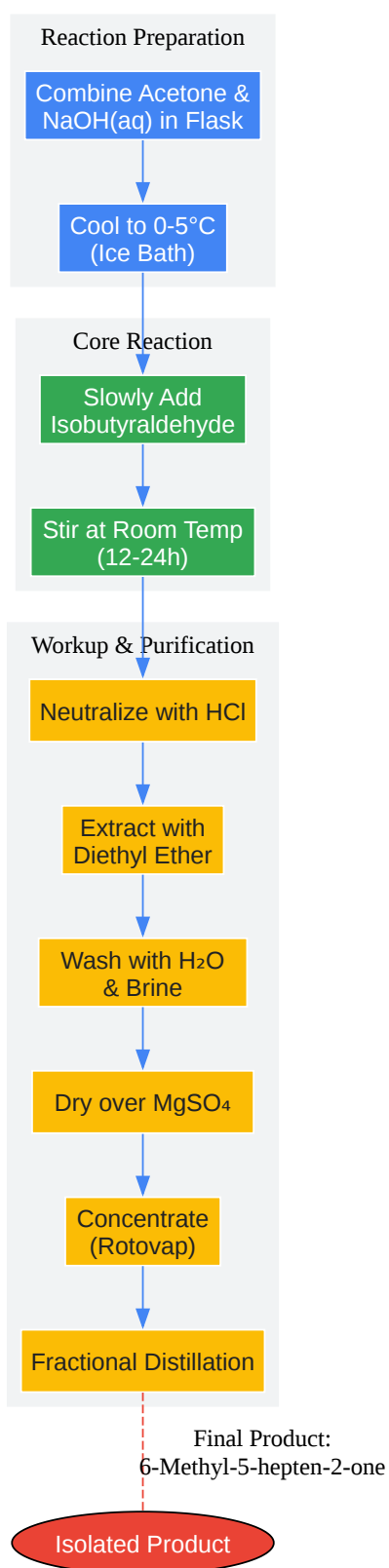
- Acetone (5-10 molar equivalents)
- Isobutyraldehyde (1 molar equivalent)
- Aqueous Sodium Hydroxide (10-20% solution)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Dilute Hydrochloric Acid (HCl)

### Apparatus:

- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for fractional distillation

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine a large excess of acetone and the aqueous sodium hydroxide solution. Cool the mixture in an ice bath to 0-5 °C.<sup>[6]</sup>
- **Controlled Addition:** Slowly add isobutyraldehyde dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over 1-2 hours. Maintaining a low temperature is critical to control the reaction rate.<sup>[6]</sup>
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.<sup>[6]</sup>
- **Workup:** Neutralize the reaction mixture with dilute HCl until slightly acidic. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with water and then with brine.<sup>[6]</sup>
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.<sup>[6]</sup>
- **Purification:** Purify the resulting crude product by fractional distillation under reduced pressure to isolate 6-methyl-5-hepten-2-one.<sup>[6]</sup>



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Caption: Workflow for the synthesis of 6-Methyl-5-hepten-2-one.

## Synthesis of Analogue: 4-Methyl-3-heptanone

This two-step process involves a Grignard reaction to create the alcohol precursor, followed by oxidation to yield the saturated ketone analogue, 4-methyl-3-heptanone. This compound is noted as an alarm pheromone for several ant species.<sup>[7]</sup>

### Step 1: Grignard Synthesis of 4-Methyl-3-heptanol

- Prepare a Grignard reagent from 2-bromopentane and magnesium shavings in dry ethyl ether.<sup>[7]</sup>
- Slowly add a solution of propanal in dry ether to the Grignard reagent.<sup>[7]</sup>
- After the reaction is complete, hydrolyze the mixture with saturated aqueous ammonium chloride.<sup>[7]</sup>
- Separate the organic layer, wash, dry, and purify by distillation to yield 4-methyl-3-heptanol.<sup>[7]</sup>

### Step 2: Oxidation to 4-Methyl-3-heptanone

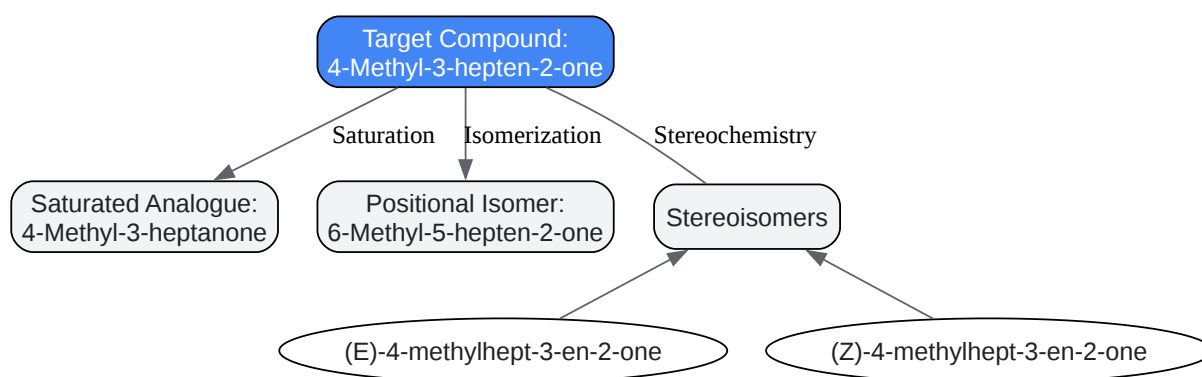
- Prepare an oxidizing solution of sodium dichromate and sulfuric acid in water.<sup>[7]</sup>
- Slowly add the 4-methyl-3-heptanol from Step 1 to the oxidizing solution while stirring.<sup>[7]</sup>
- After the reaction, isolate the organic layer, wash with 10% sodium hydroxide, dry, and purify by distillation to yield 4-methyl-3-heptanone.<sup>[7]</sup>

## Biological Activity and Context

There is a notable lack of specific toxicological or pharmacological data for **4-methyl-3-hepten-2-one** in publicly accessible scientific literature. Its primary reported occurrence is as a natural product found in tomatoes (*Solanum lycopersicum*).<sup>[1]</sup>

While this specific molecule lacks extensive biological characterization, its saturated analogue, 4-methyl-3-heptanone, is known to function as an alarm pheromone for the Texas leaf-cutting ant and the harvester ant.<sup>[7]</sup> The broader class of unsaturated ketones and related monoterpenoids exhibits a wide range of biological activities, but direct extrapolation to **4-**

**methyl-3-hepten-2-one** is not appropriate without specific experimental data. For professionals in drug development, this compound could represent a novel scaffold, but its biological effects would require foundational in vitro and in vivo screening.



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Caption: Logical relationships of **4-Methyl-3-hepten-2-one**.

## Conclusion

**4-Methyl-3-hepten-2-one** is a well-defined chemical entity with established nomenclature and computed physicochemical properties. While detailed experimental data on its physical constants and biological activity are scarce, synthetic routes to structurally similar compounds are well-documented and provide a framework for its potential laboratory synthesis. For researchers, this compound represents an area where further investigation into its biological properties, particularly given its natural occurrence, could yield novel findings. Drug development professionals may consider it a simple unsaturated ketone scaffold, but its potential would need to be established through comprehensive biological screening.

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